molecular formula C11H16BNO3S B13077878 (2-(Thiomorpholinomethyl)phenyl)boronicacid

(2-(Thiomorpholinomethyl)phenyl)boronicacid

Cat. No.: B13077878
M. Wt: 253.13 g/mol
InChI Key: XUIZUYSAVLZFQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Thiomorpholinomethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of (2-(Thiomorpholinomethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(Thiomorpholinomethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions include boronic esters, cyclohexyl derivatives, and various substituted thiomorpholine derivatives .

Mechanism of Action

The mechanism of action of (2-(Thiomorpholinomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diols. This property is crucial for its applications in molecular sensing and protein-protein interaction studies. The boronic acid moiety interacts with the cis-diol groups, forming a cyclic boronate ester, which can be reversed under specific conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Thiomorpholinomethyl)phenyl)boronic acid is unique due to the presence of the thiomorpholine group, which enhances its ability to form hydrogen bonds and interact with various biological targets. This makes it particularly valuable in medicinal chemistry and molecular sensing applications.

Properties

Molecular Formula

C11H16BNO3S

Molecular Weight

253.13 g/mol

IUPAC Name

[2-[(2-sulfanylmorpholin-4-yl)methyl]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO3S/c14-12(15)10-4-2-1-3-9(10)7-13-5-6-16-11(17)8-13/h1-4,11,14-15,17H,5-8H2

InChI Key

XUIZUYSAVLZFQR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN2CCOC(C2)S)(O)O

Origin of Product

United States

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